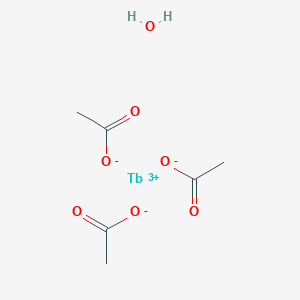
Terbium acetate hydrate
Übersicht
Beschreibung
Terbium acetate hydrate is a useful research compound. Its molecular formula is C6H11O7Tb and its molecular weight is 354.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Efficiency Enhancement
Terbium acetate hydrate (TAH) doped in poly methyl methacrylate (PMMA) is synthesized using the solvent evaporation method. This composite material shows potential in enhancing photovoltaic efficiency of solar cells by converting ultraviolet light to visible light. The doping of TAH in PMMA significantly increases the total radiant and luminous fluxes, demonstrating its utility as an ultraviolet→visible conversion layer in solar cells (Qi et al., 2015).
Fluorescence Detection in High-Performance Liquid Chromatography
TAH is utilized in a fluorescence detection system for high-performance liquid chromatography. It's used in post-column derivatization for the determination of catecholamines like norepinephrine, epinephrine, and dopamine. The sensitivity and rapidity of this method make it an effective tool for analyzing these compounds in urine samples (Fotopoulou & Ioannou, 2002).
Sensor Applications
A terbium(III)-selective sensor, using TAH as a component, shows high selectivity and sensitivity. This electrode can be used in various environmental and medicinal applications, demonstrating its versatility and effectiveness in detecting terbium ions in different samples (Gupta et al., 2008).
Magnetic Drug Carriers
TAH-modified magnetic drug carriers show promise in targeted anticancer radiotherapy and imaging techniques. The synthesis of these carriers involves the integration of terbium ions with iron oxide nanoparticles, extending their potential applications in biomedicine (Nieciecka et al., 2022).
Optical Device Applications
Novel terbium complexes involving TAH show potential in the development of optical devices. These complexes, when used in organic electroluminescent (EL) devices, exhibit bright and efficient luminescence, indicating their usefulness in advanced lighting and display technologies (Zheng et al., 2002).
Wirkmechanismus
Target of Action
Terbium acetate hydrate is a chemical compound with the formula Tb(CH3COO)3.xH2O . It is primarily used as a precursor in the production of various materials and catalysts . .
Mode of Action
The mode of action of this compound is largely based on its chemical properties. It reacts with caesium carbonate to form a precipitation of terbium hydroxycarbonate . This reaction is irradiated with ultraviolet light with a wavelength of 365 nm, which has the characteristic green light of terbium .
Biochemical Pathways
Instead, it is used in the synthesis of other compounds, such as terbium oxide , which may have more direct interactions with biological systems.
Pharmacokinetics
It is soluble in water and moderately soluble in strong mineral acids , which could influence its absorption, distribution, metabolism, and excretion (ADME) if it were to be used in a biological context.
Result of Action
The primary result of this compound’s action is the production of other compounds. For example, it can be used as a precursor to prepare terbium oxide , a compound used in the production of phosphors, scintillators, catalysts, and magneto-optic materials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light. The tetrahydrate of terbium acetate can lose hydration at 60 °C, obtaining the anhydrate at 180 °C, which starts to decompose at 220 °C, forming terbium oxide at 650 °C . Additionally, the reaction of this compound with caesium carbonate is irradiated with ultraviolet light .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Its luminescent properties suggest that it may interact with certain enzymes and proteins that are sensitive to light or electromagnetic radiation .
Cellular Effects
Given its luminescent properties, it could potentially be used as a marker in cellular imaging studies to track cellular processes and changes in gene expression .
Molecular Mechanism
It is known to emit a characteristic green light when irradiated with ultraviolet light , suggesting that it may interact with biomolecules that absorb or emit light in this wavelength range .
Temporal Effects in Laboratory Settings
It is known that the tetrahydrate of Terbium Acetate can lose hydration at 60 °C, obtaining the anhydrate at 180 °C, which starts to decompose at 220 °C, forming Terbium oxide at 650 °C .
Eigenschaften
IUPAC Name |
terbium(3+);triacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Tb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFVJHPGFMTTMB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597397 | |
| Record name | Terbium(3+) acetate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16922-07-9 | |
| Record name | Terbium(3+) acetate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of terbium acetate hydrate in the fabrication of Tb-YSZ thin films?
A1: In the study by [], this compound serves as the precursor material for introducing terbium (Tb) into the YSZ matrix. During the electrostatic spray deposition (ESD) process, a solution containing this compound, along with yttrium and zirconium precursors, is sprayed onto a heated substrate. The high temperature decomposes the precursors, including this compound, leading to the formation of the desired Tb-YSZ thin film.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


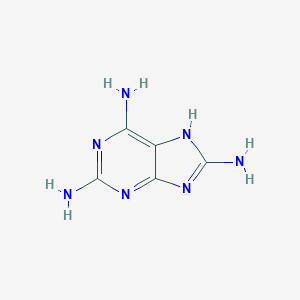
![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B105606.png)

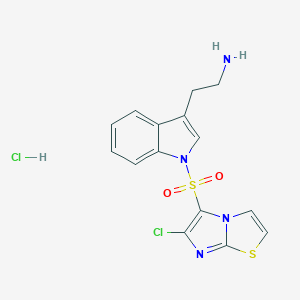
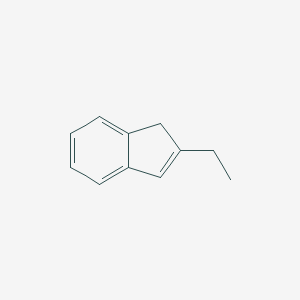
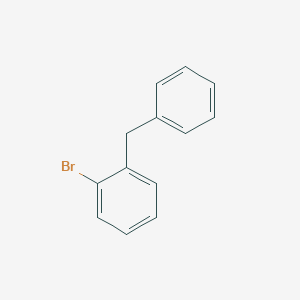
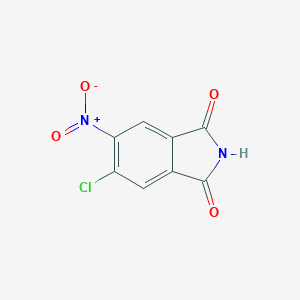
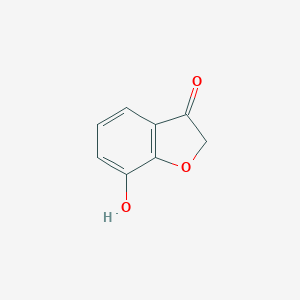
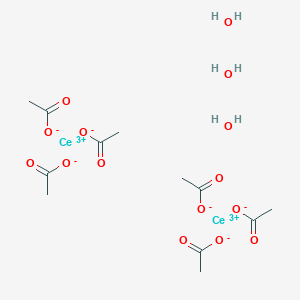
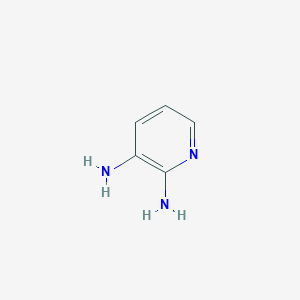
![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)


